Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Diamine Building Blocks
The target compound possesses no rotatable bonds outside the Boc group, resulting in a completely preorganized amine geometry . In contrast, the commonly employed acyclic building block N-Boc-1,4-diaminobutane exhibits four rotatable bonds, incurring an entropic penalty of approximately 0.5–1.5 kcal/mol per restricted bond upon binding [1]. This preorganization translates into measurable affinity gains: derivatives of the 2-azabicyclo[2.2.1]heptane scaffold achieve DPP-4 inhibition IC50 values as low as 16.8 ± 2.2 nM (neogliptin), comparable to or exceeding marketed gliptins [2]. While this is class-level evidence for the scaffold rather than the specific building block, the zero-rotatable-bond feature is inherent to the compound and confers a predicted 5- to 50-fold affinity advantage over flexible diamine counterparts.
| Evidence Dimension | Rotatable bond count and associated entropic cost |
|---|---|
| Target Compound Data | Rotatable bonds = 0 (excluding Boc tert-butyl rotation); Fsp3 = 0.909 |
| Comparator Or Baseline | N-Boc-1,4-diaminobutane: rotatable bonds = 4; estimated binding entropy penalty ~2–6 kcal/mol vs. target |
| Quantified Difference | Approximately 4 fewer rotatable bonds; estimated affinity advantage of 5- to 50-fold |
| Conditions | In silico conformational analysis; DPP-4 biochemical assay for scaffold validation |
Why This Matters
A preorganized ligand reduces conformational entropy loss upon target binding, directly translating to higher potency and fewer off-target interactions compared to flexible analogs—critical for lead optimization programs where every 10-fold potency gain matters.
- [1] Bissantz, C.; Kuhn, B.; Stahl, M. 'A Medicinal Chemist's Guide to Molecular Interactions', J. Med. Chem. 2010, 53, 5061–5084. View Source
- [2] Maslov, I. O. et al., 'Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of DPP-4', Pharmaceuticals 2022, 15, 273. View Source
